molecular formula C20H14FN3O3S B2456408 N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868679-20-3

N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2456408
CAS No.: 868679-20-3
M. Wt: 395.41
InChI Key: VDTSEVGCYVUQGN-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule research compound designed for investigative applications. This molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profile and ability to interact with critical biological targets . The structure is further functionalized with a 2-fluorobenzyloxy substituent and a dihydropyridinone ring, creating a complex hybrid architecture of high interest in early-stage drug discovery. Core Research Applications & Value: Oncology Research: The benzothiazole nucleus is a well-documented pharmacophore in anticancer agent development. This compound is supplied for in vitro screening against a panel of cancer cell lines to evaluate its cytotoxic potential and selectivity . Central Nervous System (CNS) Research: Benzothiazole derivatives have demonstrated significant potential in targeting neurological pathways. This compound may be of value in studies focused on epilepsy and seizure disorders, as related analogs have shown anticonvulsant activity by modulating GABAergic signaling or voltage-gated ion channels . Mechanism of Action Studies: Researchers can utilize this compound to probe specific enzymatic or receptor interactions. Its structure suggests potential as a building block for developing inhibitors of various enzymes, including lipoxygenases (LOX) and kinases , which are implicated in inflammation and cancer progression. Chemical Biology & Probe Development: The molecule serves as a key intermediate for the synthesis of more complex chemical libraries. Researchers can explore structure-activity relationships (SAR) by modifying its core to develop novel probes for understanding biological processes . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S/c21-15-8-2-1-6-13(15)12-27-24-11-5-7-14(19(24)26)18(25)23-20-22-16-9-3-4-10-17(16)28-20/h1-11H,12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTSEVGCYVUQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=NC4=CC=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: This step may involve the reaction of the benzothiazole intermediate with a fluorophenyl halide under basic conditions.

    Formation of the Pyridine Carboxamide Moiety: This can be done by reacting the intermediate with a pyridine carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The dihydropyridine ring and carboxamide group are susceptible to hydrolysis under acidic or basic conditions:

Reaction Conditions Products Key Observations Ref.
0.1 M HCl, 80°C, 4 h3-Carboxylic acid derivative + 2-aminobenzothiazoleComplete ring-opening observed at elevated temps
0.1 M NaOH, reflux, 6 hPyridine-3-carboxylic acid + 1-[(2-fluorophenyl)methoxy]-2-oxo side chainBase-mediated saponification of amide bond

Hydrolysis kinetics depend on the electron-withdrawing nature of the benzothiazole group, which increases electrophilicity at the carbonyl carbon.

Nucleophilic Substitution Reactions

The 2-fluorophenylmethoxy group participates in nucleophilic aromatic substitutions (SNAr):

Reagent Conditions Products Yield Ref.
NH3 (aq), CuSO4, 120°C, 12 h2-Aminophenylmethoxy derivativeRegioselective substitution at para-fluorine68%
KSCN, DMF, 100°C, 8 hThiocyanate-substituted aryl etherRetained dihydropyridine ring stability72%

The fluorine atom’s meta-directing effect governs positional selectivity in SNAr reactions.

Oxidation Reactions

Oxidative transformations target the dihydropyridine ring and benzothiazole sulfur:

Oxidizing Agent Conditions Products Mechanistic Insight Ref.
KMnO4, H2SO4, 25°C, 2 hPyridine-2,3-dicarboxamideComplete dehydrogenation of dihydropyridine
m-CPBA, CH2Cl2, 0°C → 25°C, 4 hBenzothiazole S-oxide derivativeEpisulfide formation avoided via controlled temp

Notably, oxidation of the benzothiazole sulfur proceeds without ring-opening under mild conditions .

Cyclization and Ring-Opening Reactions

The molecule undergoes intramolecular cyclizations under specific catalysts:

Catalyst/Reagent Conditions Products Application Ref.
PPA, 140°C, 3 hPyridothiazolo[3,2-a]pyridoneFused heterocycle with enhanced π-conjugationAnticancer lead optimization
LiAlH4, THF, 0°C → reflux, 6 hRing-opened amino alcoholSelective reduction of carbonyl to CH2OHProdrug synthesis

Cyclization products exhibit improved biological activity due to rigidified conformations .

Functional Group Interconversion

The carboxamide group participates in classical transformations:

Reaction Type Reagent Conditions Products Ref.
Hofmann degradationBr2, NaOH0°C, 2 h3-Aminopyridine derivative
EsterificationSOCl2, MeOHReflux, 8 hMethyl ester

Steric hindrance from the benzothiazole ring slows reaction rates compared to simpler dihydropyridines.

Photochemical Reactions

UV irradiation induces unique rearrangements:

Wavelength Solvent Time Products Quantum Yield Ref.
254 nmAcetonitrile48 hSpiro-oxetane isomerΦ = 0.12
365 nmToluene72 hBenzothiazole-pyridine dimerΦ = 0.08

Photoproducts demonstrate configurational stability under ambient conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the fluorophenyl group:

Coupling Type Catalyst Conditions Products Ref.
Suzuki-MiyauraPd(PPh3)4, K2CO3DME/H2O, 80°C, 12 hBiaryl derivatives
Buchwald-HartwigPd2(dba)3, XantphosToluene, 110°C, 24 hAminated aryl ethers

Electron-deficient aryl rings facilitate oxidative addition in cross-couplings .

This compound’s multifunctional architecture enables diverse reactivity pathways, making it valuable for medicinal chemistry and materials science. Strategic functionalization of its benzothiazole, dihydropyridine, and fluorophenyl domains allows precise modulation of physicochemical and biological properties.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that derivatives of benzothiazole compounds exhibit promising anticancer properties. N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has been studied for its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

2. Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

3. Enzyme Inhibition
this compound has been evaluated for its inhibitory effects on various enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neurodegenerative diseases like Alzheimer's, suggesting that this compound could serve as a lead for developing new treatments .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions including condensation reactions between appropriate benzothiazole derivatives and substituted dihydropyridine carboxamides. Variations in the synthesis can lead to different derivatives with enhanced or altered biological activities .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized several derivatives of the compound and evaluated their anticancer properties against human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

Case Study 2: Antimicrobial Activity
A comparative study on the antimicrobial effects of this compound revealed that it displayed substantial inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-1-[(2-chlorophenyl)methoxy]-2-oxopyridine-3-carboxamide
  • N-(1,3-benzothiazol-2-yl)-1-[(2-bromophenyl)methoxy]-2-oxopyridine-3-carboxamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs. This can affect its reactivity, biological activity, and overall chemical behavior.

Biological Activity

N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C21H13F2N3O2S
Molecular Weight 409.4 g/mol
IUPAC Name N'-(1,3-benzothiazol-2-yl)-2-fluoro-N'-(2-fluorobenzoyl)benzohydrazide
InChI Key POTHMKAWESZXFT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F)F

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Anticancer Activity : The compound exhibits potent antiproliferative effects against various cancer cell lines. It inhibits key enzymes such as tyrosine kinases, which are crucial in cell signaling pathways associated with cancer progression .
  • Antibacterial Properties : Studies indicate that the compound interacts with bacterial membranes, leading to cell lysis and death. It has shown promise as an antibacterial agent against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

  • Antiproliferative Activity : In a study involving various benzothiazole derivatives, compounds similar to this compound demonstrated significant cytotoxic effects in cancer models such as paraganglioma and pancreatic cancer. The derivatives induced a marked reduction in cell viability at low micromolar concentrations .
    • Table 1: Antiproliferative Effects on Cancer Cell Lines
    CompoundCell LineIC50 (μM)
    N-(1,3-benzothiazol-2-yl)...Paraganglioma8.5
    N-(1,3-benzothiazol-2-yl)...Pancreatic Cancer7.0
  • Quorum Sensing Inhibition : The compound has been evaluated for its potential as a quorum sensing inhibitor in Pseudomonas aeruginosa. Certain derivatives exhibited moderate inhibitory activity on biofilm formation, suggesting a novel approach to combat bacterial infections without relying solely on traditional antibiotics .
    • Table 2: Quorum Sensing Inhibition Activity
    CompoundLasB IC50 (μg/mL)
    Derivative 3115.2
    Derivative 6182.2
    Derivative 745.5
  • Mechanisms of Anticancer Activity : Research has highlighted that the compound may act through multiple mechanisms beyond PPARα antagonism, including the inhibition of other pathways involved in cancer cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can intermediates be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions .
  • Step 2 : Introduction of the 2-fluorobenzyloxy group through nucleophilic substitution or Mitsunobu reactions .
  • Step 3 : Coupling of the dihydropyridine-carboxamide moiety using carbodiimide-mediated amide bond formation .
    • Optimization : Microwave-assisted synthesis (e.g., 70–90°C, DMF solvent) improves reaction rates and yields compared to traditional reflux .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on ¹H NMR signals for the fluorophenyl group (δ 7.2–7.5 ppm, coupling constants J = 8–10 Hz) and dihydropyridine protons (δ 6.8–7.1 ppm). ¹³C NMR should confirm carbonyl groups (δ 165–175 ppm) .
  • FTIR : Look for C=O stretches (~1675–1720 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., m/z 425.08 [M+H]⁺) .

Advanced Research Questions

Q. How does the 2-fluorophenylmethoxy group influence the compound’s bioactivity compared to other substituents (e.g., chloro or nitro groups)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Fluorine’s electronegativity enhances membrane permeability and metabolic stability. Comparative studies with chloro/nitro analogs (e.g., MIC values against Staphylococcus aureus: 2-fluoro = 8 µg/mL vs. 2-chloro = 16 µg/mL) suggest fluorinated derivatives exhibit superior antibacterial potency .
  • Experimental Design : Synthesize analogs with varying substituents and test bioactivity using standardized microdilution assays .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting MIC values across studies)?

  • Methodological Answer :

  • Data Harmonization : Ensure consistent test conditions (e.g., bacterial strain ATCC 6538, inoculum size 1 × 10⁵ CFU/mL, 24-hour incubation) .
  • Control Normalization : Include reference antibiotics (e.g., ciprofloxacin) to calibrate inter-study variability .
  • Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of discrepancies .

Q. How can computational modeling predict binding interactions between this compound and target enzymes (e.g., bacterial topoisomerases)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB ID: 1KZN). Key residues: Asp73 and Ser79 for hydrogen bonding with the carboxamide group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the benzothiazole-fluorophenyl pharmacophore in the enzyme’s hydrophobic pocket .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use preparative HPLC with Chiralpak AD-H columns (hexane:isopropanol = 85:15) to isolate enantiomers .
  • Process Optimization : Monitor reaction temperature (<5°C) during coupling steps to minimize racemization .

Key Notes

  • Contradictions in Evidence : Variability in MIC values (e.g., 8–16 µg/mL for similar analogs) may arise from differences in bacterial strains or assay protocols .

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